N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide” is a complex organic molecule. It contains several functional groups and rings, including a cycloheptyl group, a phenyl group, a piperidine ring, an isoxazole ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions typical of their functional groups. For example, the amide group might undergo hydrolysis, the aromatic rings might undergo electrophilic substitution, and the isoxazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis of piperidine derivatives, including those related to the given compound, involves complex reactions that yield a variety of pharmacologically active molecules. These molecules have been explored for their potential uses in treating various conditions, such as asthma, cancer, and neurological disorders. Piperidine derivatives exhibit a wide range of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antihyperglycemic effects, due to their ability to interact with different biological targets (R. Vardanyan, 2018; K. Kamiński et al., 2015).
Potential Therapeutic Uses
Anticancer Activity
Novel pyrimidinyl pyrazole derivatives, including structures similar to the given compound, have shown significant cytotoxicity against various tumor cell lines, indicating their potential as anticancer agents (H. Naito et al., 2005). These compounds' mechanisms may involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival.
Anti-inflammatory and Antimicrobial Activities
Enaminones and other heterocyclic compounds fused to a thiophene moiety have demonstrated good anti-inflammatory and antimicrobial properties (S. Riyadh, 2011). These findings suggest that derivatives of the given compound could be explored for their potential in treating inflammatory conditions and infections.
Antidiabetic Properties
Derivatives of triazolo-pyridazine, structurally related to the given compound, have been evaluated as anti-diabetic drugs through mechanisms such as Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promising results in lowering blood glucose levels and improving insulin sensitivity (B. Bindu et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-3-9-19(15(2)11-14)25-20(29)13-28-12-17(6-10-21(28)30)23-26-22(27-31-23)16-4-7-18(24)8-5-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCVCWLMAPZVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.